N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Catalog No.
S3087292
CAS No.
536707-08-1
M.F
C25H19ClN4O3S
M. Wt
490.96
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4...

CAS Number

536707-08-1

Product Name

N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Molecular Formula

C25H19ClN4O3S

Molecular Weight

490.96

InChI

InChI=1S/C25H19ClN4O3S/c1-33-18-9-5-8-17(13-18)30-24(32)23-22(19-10-2-3-11-20(19)28-23)29-25(30)34-14-21(31)27-16-7-4-6-15(26)12-16/h2-13,28H,14H2,1H3,(H,27,31)

InChI Key

WRJHTWLTDSGLER-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl

Solubility

not available
  • Kinase Inhibition

    The pyrimidoindole core structure is present in several known kinase inhibitors []. This suggests N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide could be explored for its ability to inhibit specific kinases, which are enzymes involved in various cellular processes. Kinase inhibitors are a major class of drugs used to treat cancer and other diseases [].

  • Antimicrobial Activity

    The thioacetamide moiety has been reported to possess antimicrobial activity in some cases []. Therefore, N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide could be investigated for its potential to combat bacterial or fungal infections.

  • Other Therapeutic Areas

N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structural features. The compound includes a chlorophenyl group and a methoxyphenyl group attached to a pyrimido-indole core, which contributes to its potential biological activities. The presence of sulfur in the thioacetamide moiety further enhances its chemical reactivity and biological profile.

Typical for thioacetamides and substituted pyrimidines. These may include:

  • Nucleophilic substitution reactions: The sulfur atom can act as a nucleophile, allowing for substitutions that can modify the compound's properties.
  • Oxidation reactions: The thioether linkage can be oxidized to sulfoxides or sulfones, which may enhance the biological activity.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can hydrolyze, leading to the release of the corresponding amine and acetic acid.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer properties: Many pyrimidine derivatives have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial activity: The presence of aromatic rings and sulfur groups often correlates with enhanced antimicrobial effects against various pathogens.
  • Anti-inflammatory effects: Some derivatives have shown promise in reducing inflammation through various biochemical pathways.

The synthesis of N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multi-step organic synthesis techniques. A possible synthetic route includes:

  • Formation of the pyrimidine core: Starting from appropriate precursors such as 3-methoxybenzaldehyde and 1,3-cyclohexanedione in the presence of a base to form the pyrimidine ring.
  • Thioacetylation: Introducing the thioacetamide functionality using reagents like thioacetic acid in a suitable solvent under reflux conditions.
  • Final coupling reaction: Attaching the chlorophenyl group through nucleophilic substitution or coupling reactions.

Due to its unique structure and biological activity, this compound has potential applications in:

  • Pharmaceutical development: As a lead compound for developing new anticancer or antimicrobial agents.
  • Research tools: In studies investigating the mechanisms of action of similar compounds on cellular processes.
  • Chemical probes: For exploring biochemical pathways related to inflammation and cancer.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of investigation may include:

  • Binding affinity studies: Evaluating how well the compound binds to specific protein targets associated with cancer or inflammation.
  • In vitro assays: Testing its efficacy against various cancer cell lines or microbial strains to determine its therapeutic potential.
  • Mechanistic studies: Investigating pathways affected by this compound using techniques such as Western blotting or flow cytometry.

Several compounds share structural similarities with N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide. These include:

  • N-(4-chlorophenyl)-2-thioacetamide: Similar thioacetamide structure but with different aromatic substitution.
  • N-(3-methoxyphenyl)-2-thiopropanamide: Contains a methoxy group but differs in the acetamide moiety.
  • N-(2-chlorophenyl)-2-thiazolidinone: Shares a similar sulfur-containing structure but is based on a different heterocyclic framework.

Uniqueness

The uniqueness of N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide lies in its specific combination of chlorinated and methoxylated aromatic systems fused with a complex heterocyclic core. This combination potentially enhances its biological activity compared to simpler analogs, making it an interesting candidate for further research in medicinal chemistry.

XLogP3

5.3

Dates

Modify: 2023-07-25

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